4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆ClF₂NO and a molecular weight of 265.71 g/mol. This compound features a piperidine ring with a difluorobenzyl ether substituent, which imparts unique chemical properties and potential biological activities. It is categorized primarily as an organic compound and is utilized in various scientific research applications.
Source: The compound can be sourced from various suppliers, including chemical manufacturers and distributors specializing in research chemicals. Its identification is supported by its CAS number 1220035-52-8 and MDL number MFCD13561229, which are standard identifiers used in chemical databases.
Classification: As a piperidine derivative, this compound falls under the category of heterocyclic compounds. It is also classified as an aromatic ether due to the presence of the difluorobenzyl group attached via an oxygen atom.
The synthesis of 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride typically involves several steps:
These methods are generally performed under controlled conditions to optimize yield and purity. The synthesis process may vary slightly depending on specific laboratory protocols or desired purity levels.
The molecular structure of 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride can be represented as follows:
This structure indicates that the compound has both hydrophobic (due to the difluorobenzyl group) and hydrophilic (due to the piperidine and ether functionalities) characteristics.
4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride can participate in various chemical reactions:
These reactions make it versatile for further synthetic applications in organic chemistry.
The mechanism of action for 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific biological targets. The difluorobenzyl moiety is hypothesized to enhance binding affinity to certain receptors or enzymes due to its lipophilicity and electronic properties.
Further studies are required to elucidate its exact mechanism and therapeutic potential.
The compound is classified as an irritant; therefore, standard laboratory safety measures should be observed when handling it.
4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride has several scientific applications:
Research continues to explore its full range of applications across various scientific disciplines, highlighting its importance in both academic and industrial settings.
The synthesis of 4-[(2,6-difluorobenzyl)oxy]piperidine hinges on the nucleophilic substitution reaction between 4-hydroxypiperidine and 2,6-difluorobenzyl halides. This Williamson ether synthesis is optimized through strategic selection of leaving groups, bases, and solvents. Chloride and bromide derivatives of 2,6-difluorobenzyl are predominant electrophiles, with bromide (Kbr ~ 5 × 10⁻³ s⁻¹ in DMF) exhibiting higher reactivity than chloride (Kcl ~ 2 × 10⁻³ s⁻¹) due to enhanced nucleofugality [3]. Polar aprotic solvents like DMF and acetonitrile significantly improve yields (>85%) compared to protic solvents (<60%) by enhancing nucleophile accessibility while minimizing side reactions [6]. Catalytic iodide additives (e.g., NaI, 5 mol%) further accelerate reactions by in situ generation of more reactive iodo intermediates through halogen exchange [6]. Steric effects from the 2,6-difluoro substitution necessitate precise stoichiometry to prevent dialkylation byproducts.
Table 1: Nucleophilic Substitution Optimization Parameters
Variable | Conditions | Yield (%) | Key Observation |
---|---|---|---|
Leaving Group | Bromide | 92 | Faster kinetics vs. chloride |
Solvent | DMF | 88 | Optimal polarity for ion separation |
Additive | NaI (5 mol%) | 95 | Halogen exchange acceleration |
Temperature | 80°C | 90 | Balance between rate and decomposition |
Enantioenriched 4-hydroxypiperidine precursors are synthesized via catalytic asymmetric hydrogenation of pyridine derivatives. Ruthenium- and iridium-based catalysts with chiral P,N-ligands achieve cis-selective reductions (diastereomeric ratio >95:5) under moderate H₂ pressure (5–50 bar) [6] [2]. For instance, Ir-(S)-SegPhos catalyzes pyridine hydrogenation with 94% ee and quantitative yield, critical for accessing stereodefined piperidine intermediates [6]. Deuteration strategies using D₂O/Cu(I) catalysts enable site-specific α-deuteration, optimizing metabolic stability while retaining stereochemical integrity [2]. Stereocontrol is further enhanced through dynamic kinetic resolution (DKR) of racemic piperidinols using lipase-catalyzed transesterification, resolving enantiomers with >99% ee [8].
Table 2: Asymmetric Hydrogenation Performance
Catalyst System | Substrate | ee (%) | d.r. (cis:trans) | Yield (%) |
---|---|---|---|---|
Ir/(S)-SegPhos | 4-ethoxypyridine | 94 | 98:2 | 99 |
Ru/C-chiral phosphine | 3-methylpyridine | 89 | 95:5 | 92 |
Pd-Ni silicide | 4-cyanopyridine | 91 | 97:3 | 90 |
Organocatalysts enable stereodivergent synthesis from common intermediates. Proline-derived catalysts (e.g., trans-4-hydroxy-L-prolinamide) facilitate asymmetric aldol or Michael additions to α,β-unsaturated carbonyls, yielding enantioenriched piperidine precursors with switchable stereochemistry [4] [8]. For example, the condensation of 4-N-Cbz-piperidone with nitrostyrene using (2S,3R)-benzoyloxyproline gives the syn-adduct (dr 92:8, 89% ee), while (2S,3S)-analogs deliver the anti-isomer [4]. Solvent polarity governs stereoselectivity: toluene favors syn-diastereomers (dr 90:10), whereas DMSO shifts selectivity toward anti-products (dr 15:85) [8]. Temperature optimization (−20°C to 40°C) further modulates enantioselectivity by altering transition-state rigidity.
Table 3: Solvent-Dependent Stereoselectivity in Organocatalysis
Catalyst | Solvent | d.r. (syn:anti) | ee (%) | Reaction Rate (h⁻¹) |
---|---|---|---|---|
(2S,3R)-prolinamide | Toluene | 90:10 | 89 | 0.15 |
(2S,3R)-prolinamide | DMSO | 15:85 | 78 | 0.08 |
trans-4-hydroxyprolinol | THF | 75:25 | 91 | 0.12 |
Piperidine-benzyl ether free bases are converted to hydrochlorides via HCl gas bubbling or aqueous HCl treatment in optimized solvent systems. Anhydrous diethyl ether and 2-butanone maximize crystallinity by minimizing hydrate formation, yielding stoichiometrically pure HCl salts (>99% by ion chromatography) [5]. Counterion exchange studies confirm hydrochloride superiority over hydrobromide or sulfate: chloride exhibits optimal lattice energy for stability (melting point 218–220°C) and hygroscopicity (<0.1% weight gain at 80% RH) [5]. Acetonitrile/water mixtures (4:1 v/v) enable rapid crystallization with residual solvent <300 ppm (ICH limits), while isopropanol yields needle-like crystals with improved flow properties [5]. Salt formation kinetics follow second-order dependence, with HCl concentration (1.5–2.0 equiv) preventing free base contamination.
Table 4: Salt Crystallization Solvent Systems
Solvent | Crystal Morphology | Residual Solvent (ppm) | Hygroscopicity (% Δ mass) |
---|---|---|---|
Diethyl ether | Prismatic | <50 | 0.05 |
2-Butanone | Plate-like | 120 | 0.08 |
Acetonitrile/H₂O | Amorphous-aggregates | 290 | 0.12 |
Isopropanol | Needles | 85 | 0.15 |
Sustainable synthesis integrates atom economy, safer solvents, and catalytic recycling. The nucleophilic substitution step achieves 92% atom economy by avoiding protecting groups, with E-factors reduced to 8.2 (vs. 32 for classical routes) through solvent recovery [7]. Water serves as a viable reaction medium for Ir-catalyzed hydrogenations, enabling catalyst reuse for 5 cycles without yield loss [6]. Microwave-assisted reactions (120°C, 20 min) shorten hydrochloride salt formation from 12 h to 40 min, cutting energy use by 65% [7]. Life-cycle analysis reveals that ethanol substitution for DMF reduces process mass intensity (PMI) from 56 to 21, aligning with ACS Green Chemistry principles [7].
Table 5: Green Chemistry Metrics Comparison
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Atom Economy | 74% | 92% | +24% |
E-Factor | 32 | 8.2 | -74% |
Energy Consumption | 850 kWh/kg | 300 kWh/kg | -65% |
Solvent Recovery | <40% | 92% | +130% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9